(5-{[(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}furan-2-yl)methanol
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Overview
Description
(5-{[(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}furan-2-yl)methanol: is a complex organic compound with the molecular formula C17H21NO2 This compound is characterized by a furan ring substituted with a methanol group and an amino-methyl group attached to a tetrahydronaphthalene moiety
Scientific Research Applications
(5-{[(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}furan-2-yl)methanol: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, receptors, or other proteins within the cell.
Mode of action
The compound’s interaction with its targets would depend on the specific chemical structure of the compound and the target. Generally, the compound might bind to its target, causing a conformational change that alters the target’s activity .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}furan-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino-Methyl Group: The amino-methyl group is introduced via a Mannich reaction, where formaldehyde, a secondary amine (such as 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine), and the furan ring precursor react together.
Methanol Substitution: The final step involves the substitution of a hydroxyl group at the 2-position of the furan ring to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening of reaction conditions are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the furan ring or the amino-methyl group, potentially leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Saturated derivatives of the furan ring and amino-methyl group.
Substitution Products: Various functionalized furan derivatives.
Comparison with Similar Compounds
(5-{[(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}furan-2-yl)methanol: can be compared with similar compounds such as:
Bis(2-ethylhexyl) terephthalate: A plasticizer with a different structural framework but similar applications in materials science.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer used in sensitive applications like toys and medical devices.
Properties
IUPAC Name |
[5-[[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)amino]methyl]furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-17(18-11-14-8-9-15(12-19)20-14)10-4-6-13-5-2-3-7-16(13)17/h2-3,5,7-9,18-19H,4,6,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAZTRGCVCLMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)NCC3=CC=C(O3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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